2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
Description
Properties
IUPAC Name |
11-[(4-chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c1-18-13(21)12-11(6-7-23-12)20-14(18)17-19(15(20)22)8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYPWYRNQIJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
- Structure: These compounds feature a thiazolo-pyrimidine core substituted with methylfuran and benzylidene groups (e.g., 2,4,6-trimethylbenzylidene in 11a and 4-cyanobenzylidene in 11b) .
- Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid, yielding 68% for both 11a and 11b .
- Key Differences: The target compound has a thieno-triazolopyrimidine core, whereas 11a/b contain a thiazolo-pyrimidine ring. The 4-chlorobenzyl group in the target compound differs from the trimethyl/cyanobenzylidene substituents in 11a/b, impacting electronic properties and steric bulk.
- Physical Properties: Compound Melting Point (°C) IR (CN stretch, cm⁻¹) Molecular Formula 11a 243–246 2,219 C₂₀H₁₀N₄O₃S 11b 213–215 2,209 C₂₂H₁₇N₃O₃S Target Compound Not reported Not available Presumed C₁₇H₁₂ClN₅O₂S
Pyrimido[2,1-b]quinazoline Derivative (12)
- Structure : Combines pyrimidine and quinazoline rings with a 5-methylfuran substituent .
- Synthesis : Synthesized via refluxing thiouracil derivatives with anthranilic acid in sodium ethoxide (57% yield) .
- Key Differences :
- The absence of a triazole ring distinguishes this compound from the target molecule.
- The methylfuran group may confer distinct electronic effects compared to the 4-chlorobenzyl group.
- Physical Properties :
- Melting Point: 268–269°C
- Molecular Formula: C₁₇H₁₀N₄O₃
Triazole-Containing Analogues
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
2-[4-(4-Chloro-phenoxymethyl)-phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Structure: Contains a pyrazolo-triazolopyrimidine system with a 4-chlorophenoxymethyl group .
- Key Differences: The phenoxymethyl substituent differs sterically and electronically from the chlorobenzyl group in the target compound. Molecular Weight: 376.799 g/mol (vs. ~393 g/mol for the target compound, estimated).
Thieno-Fused Bicyclic Analogues
- Examples: (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives (4a,b) and phenyl-substituted thieno-pyridinones (6a–c) .
- Key Differences: These compounds lack the triazole ring but retain the thieno-pyridine core. Substitutions like pyrazolyl or phenyl groups may alter binding interactions in biological targets compared to the triazolopyrimidine system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
